molecular formula C7H8BN3O2 B13655237 (2-Aminoimidazo[1,2-a]pyridin-8-yl)boronic acid

(2-Aminoimidazo[1,2-a]pyridin-8-yl)boronic acid

Cat. No.: B13655237
M. Wt: 176.97 g/mol
InChI Key: IEORLCXIQXBPIA-UHFFFAOYSA-N
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Description

(2-Aminoimidazo[1,2-a]pyridin-8-yl)boronic acid is a boronic acid derivative that features a fused bicyclic structure combining an imidazole and pyridine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Aminoimidazo[1,2-a]pyridin-8-yl)boronic acid typically involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling. This method allows for the formation of carbon-carbon bonds between boronic acids and halides under mild conditions . The reaction conditions often include a palladium catalyst, a base, and an appropriate solvent, with the reaction being carried out at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using cost-effective reagents, and implementing scalable processes that ensure safety and environmental compliance.

Chemical Reactions Analysis

Types of Reactions

(2-Aminoimidazo[1,2-a]pyridin-8-yl)boronic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling, bases such as potassium carbonate or sodium hydroxide, and solvents like tetrahydrofuran (THF) or dimethylformamide (DMF). Reaction conditions typically involve moderate to high temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, in Suzuki–Miyaura coupling, the product is typically a biaryl compound, while oxidation reactions may yield boronic esters or acids .

Mechanism of Action

The mechanism of action of (2-Aminoimidazo[1,2-a]pyridin-8-yl)boronic acid in chemical reactions involves the formation of transient intermediates that facilitate the transfer of functional groups. In Suzuki–Miyaura coupling, for example, the boronic acid undergoes transmetalation with a palladium complex, followed by reductive elimination to form the desired product . The molecular targets and pathways involved depend on the specific application and reaction conditions.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Aminoimidazo[1,2-a]pyridin-8-yl)boronic acid is unique due to its fused bicyclic structure, which imparts distinct electronic and steric properties. This makes it particularly useful in specific cross-coupling reactions and as a building block for more complex molecules .

Properties

Molecular Formula

C7H8BN3O2

Molecular Weight

176.97 g/mol

IUPAC Name

(2-aminoimidazo[1,2-a]pyridin-8-yl)boronic acid

InChI

InChI=1S/C7H8BN3O2/c9-6-4-11-3-1-2-5(8(12)13)7(11)10-6/h1-4,12-13H,9H2

InChI Key

IEORLCXIQXBPIA-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=CN2C1=NC(=C2)N)(O)O

Origin of Product

United States

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